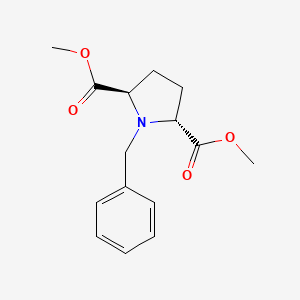
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and dimethyl ester groups. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Esterification: The dimethyl ester groups are introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its chiral properties.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific (2R,5R) stereochemistry, which imparts distinct chemical and biological properties. Its dimethyl ester groups also differentiate it from similar compounds, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
111138-55-7 |
|---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
dimethyl (2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
VOUOTBJQQLQSCY-CHWSQXEVSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
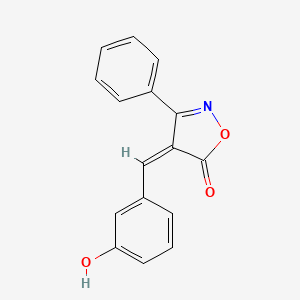

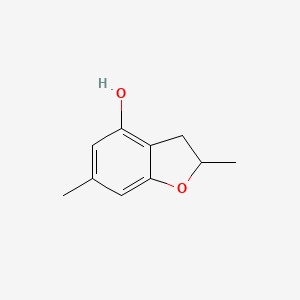
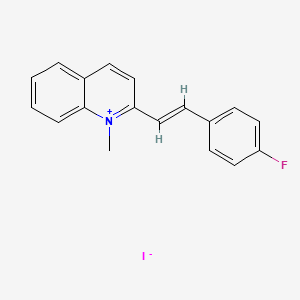
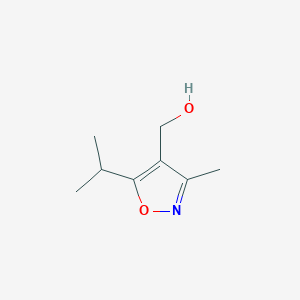
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)

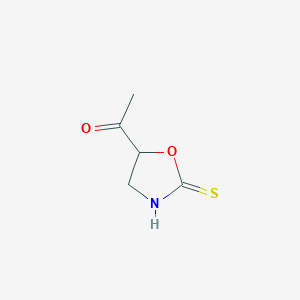
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)

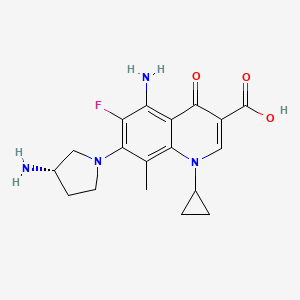
![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)
